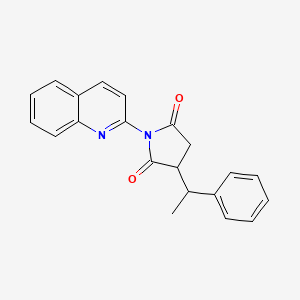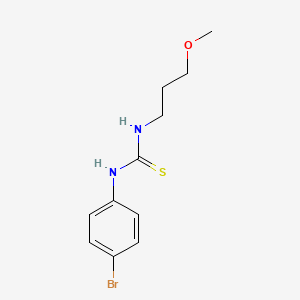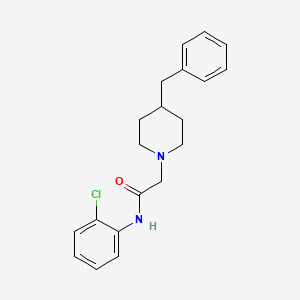
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as PQP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PQP is a pyrrolidine derivative, which has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to modulate the levels of various neurotransmitters and protect against oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects and modulate the levels of various neurotransmitters. Additionally, 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to have a low toxicity profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its potential therapeutic applications in various diseases and conditions. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been found to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione. One direction is to further investigate the mechanism of action of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its potential therapeutic applications in various diseases and conditions. Another direction is to develop more efficient synthesis methods for 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione and its derivatives. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione for therapeutic purposes. Finally, research on the pharmacokinetics and pharmacodynamics of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is needed to better understand its potential clinical applications.
Métodos De Síntesis
The synthesis of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione involves the reaction of 2-quinolinecarboxaldehyde with 3-(1-phenylethyl)pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction results in the formation of 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione as a white solid with a melting point of 238-240 °C.
Aplicaciones Científicas De Investigación
3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. 3-(1-phenylethyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(1-phenylethyl)-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14(15-7-3-2-4-8-15)17-13-20(24)23(21(17)25)19-12-11-16-9-5-6-10-18(16)22-19/h2-12,14,17H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHODWZWDSSKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylethyl)-1-(quinolin-2-YL)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)

![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)

![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)

![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5091054.png)
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)